An In-Depth Technical Guide to the Synthesis and Characterization of N,N'-Dibenzoyl-L-cystine
An In-Depth Technical Guide to the Synthesis and Characterization of N,N'-Dibenzoyl-L-cystine
This guide provides a comprehensive technical overview for the synthesis and characterization of N,N'-Dibenzoyl-L-cystine, a chiral derivative of the amino acid L-cystine. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering not just procedural steps but also the underlying scientific rationale to ensure experimental success and data integrity.
Introduction
N,N'-Dibenzoyl-L-cystine is a fascinating molecule that finds applications in various domains of chemical and pharmaceutical sciences. Its rigid, chiral structure, conferred by the dibenzoyl groups attached to the amino functions of the L-cystine backbone, makes it a valuable building block in peptide synthesis and as a chiral modifier in enantioselective reductions.[1] The presence of the disulfide bond also offers a redox-sensitive linkage, a feature of interest in drug delivery and materials science. This guide will walk you through a robust synthesis protocol based on the classic Schotten-Baumann reaction and detail the essential characterization techniques to verify the product's identity, purity, and structural integrity.
Synthesis of N,N'-Dibenzoyl-L-cystine via the Schotten-Baumann Reaction
The synthesis of N,N'-Dibenzoyl-L-cystine is effectively achieved through the Schotten-Baumann reaction, a reliable method for the acylation of amines.[2] This reaction involves the treatment of an amine with an acid chloride in the presence of a base. In this case, the two primary amino groups of L-cystine act as nucleophiles, attacking the electrophilic carbonyl carbon of benzoyl chloride.
The Underlying Chemistry: A Mechanistic Perspective
The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism.[3] The reaction is typically carried out in a biphasic system, consisting of an organic solvent to dissolve the reactants and an aqueous phase containing a base to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.[2]
The key steps of the mechanism are as follows:
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Deprotonation: The aqueous base (e.g., sodium hydroxide) deprotonates the protonated amino groups of L-cystine, increasing their nucleophilicity.
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Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group attacks the carbonyl carbon of benzoyl chloride, leading to the formation of a tetrahedral intermediate.[3]
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Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.
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Neutralization: The hydrochloric acid generated is neutralized by the base in the aqueous phase.
This process occurs at both amino groups of the L-cystine molecule to yield the desired N,N'-dibenzoylated product.
Caption: Schotten-Baumann reaction workflow for N,N'-Dibenzoyl-L-cystine synthesis.
Experimental Protocol
This protocol is a representative procedure adapted from established Schotten-Baumann methodologies and protocols for similar N-acylated amino acids.[4][5]
Materials:
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L-Cystine
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Benzoyl Chloride
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Sodium Hydroxide (NaOH)
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Dichloromethane (CH2Cl2)
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Hydrochloric Acid (HCl, for workup)
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Ethanol (for recrystallization)
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Distilled Water
Procedure:
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Preparation of L-Cystine Solution: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve L-cystine (1.0 eq.) in a 10% aqueous solution of sodium hydroxide (4.0 eq.). Place the flask in an ice bath to maintain a temperature of 0-5 °C.
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Preparation of Benzoyl Chloride Solution: In a separate beaker, dissolve benzoyl chloride (2.2 eq.) in dichloromethane (50 mL).
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Reaction: Slowly add the benzoyl chloride solution dropwise to the stirred L-cystine solution over a period of 30-45 minutes, ensuring the temperature remains between 0 and 5 °C.
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Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours.
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Workup:
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Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
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Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
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-
Purification:
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The crude product can be purified by recrystallization from hot ethanol.
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Dissolve the crude solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
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Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
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Characterization of N,N'-Dibenzoyl-L-cystine
Thorough characterization is paramount to confirm the successful synthesis and purity of the target compound. The following table summarizes the key physical and chemical properties of N,N'-Dibenzoyl-L-cystine.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₀N₂O₆S₂ | |
| Molecular Weight | 448.51 g/mol | |
| Appearance | White to off-white powder | |
| Melting Point | 195-200 °C (decomposes) | |
| Optical Rotation | [α]²⁰/D -215±8°, c = 1% in ethanol |
Spectroscopic Analysis
Spectroscopic techniques are indispensable for elucidating the molecular structure of the synthesized product.
1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of N,N'-Dibenzoyl-L-cystine is expected to show characteristic absorption bands that confirm the presence of the benzoyl groups and the cystine backbone.
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N-H Stretch: A peak in the region of 3300-3200 cm⁻¹ corresponding to the N-H stretching of the amide groups.
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C-H Aromatic Stretch: Peaks above 3000 cm⁻¹ indicating the C-H bonds of the benzene rings.
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C=O Stretch (Carboxylic Acid): A strong, broad peak around 1725-1700 cm⁻¹ for the carbonyl of the carboxylic acid groups.
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C=O Stretch (Amide I): A strong peak around 1650-1630 cm⁻¹ for the amide carbonyl.
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N-H Bend (Amide II): A peak around 1550-1520 cm⁻¹.
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C=C Aromatic Stretch: Peaks in the 1600-1450 cm⁻¹ region.
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S-S Stretch: A weak absorption around 540-500 cm⁻¹, which can be difficult to observe.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
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¹H NMR: The proton NMR spectrum is expected to show:
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Aromatic protons of the benzoyl groups in the downfield region (δ 7.4-8.0 ppm).
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The N-H proton of the amide as a doublet in the region of δ 8.0-9.0 ppm.
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The α-proton (CH) of the cystine backbone as a multiplet around δ 4.5-5.0 ppm.
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The β-protons (CH₂) of the cystine backbone as diastereotopic protons, appearing as a complex multiplet in the region of δ 3.0-3.5 ppm.
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The carboxylic acid proton as a broad singlet at a very downfield chemical shift (δ > 10 ppm), which may not always be observed depending on the solvent and concentration.
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-
¹³C NMR: The carbon NMR spectrum will complement the ¹H NMR data:
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Carbonyl carbons of the carboxylic acid and amide groups in the δ 165-175 ppm region.
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Aromatic carbons in the δ 127-135 ppm region.
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The α-carbon of the cystine backbone around δ 50-55 ppm.
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The β-carbon of the cystine backbone around δ 35-40 ppm.
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3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
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Molecular Ion Peak: In a high-resolution mass spectrum, the protonated molecule [M+H]⁺ is expected at an m/z corresponding to the exact mass of C₂₀H₂₁N₂O₆S₂⁺ (449.0838).
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Fragmentation Pattern: The fragmentation of N,N'-Dibenzoyl-L-cystine is likely to involve:
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Cleavage of the disulfide bond, which is a characteristic fragmentation pathway for cystine derivatives.
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Loss of the carboxylic acid groups (-COOH).
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Fragmentation of the amide bonds, leading to the formation of benzoyl cations (m/z 105) and fragments corresponding to the cystine backbone.
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Caption: Workflow for the comprehensive characterization of N,N'-Dibenzoyl-L-cystine.
Conclusion
The synthesis of N,N'-Dibenzoyl-L-cystine via the Schotten-Baumann reaction is a robust and reliable method that can be readily implemented in a standard organic chemistry laboratory. This guide has provided a detailed protocol, grounded in a solid mechanistic understanding, to facilitate its successful synthesis and purification. Furthermore, the outlined characterization techniques, from physical property measurements to advanced spectroscopic analysis, form a self-validating system to ensure the identity and purity of the final product. By following this comprehensive guide, researchers can confidently prepare and characterize N,N'-Dibenzoyl-L-cystine for their specific applications in drug discovery, peptide synthesis, and materials science.
References
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ResearchGate. (n.d.). FTIR spectra of (a) pure l-cysteine and (b) l-cysteine-capped CdTe NPs. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H and 13 C NMR spectra of 0.1 M cysteine in D 2 O (pH 9.1) and... Retrieved from [Link]
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